Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate

Description

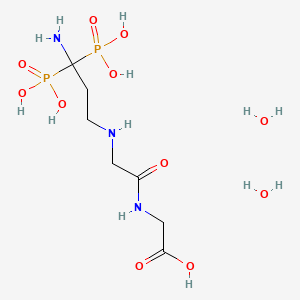

Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate is a phosphorylated glycine derivative characterized by a unique diphosphonopropyl backbone. Its structure consists of two glycine residues linked via a 3-amino-3,3-diphosphonopropyl group, with two water molecules incorporated into the crystalline lattice. The dihydrate form enhances stability under ambient conditions, making it suitable for pharmaceutical and biochemical research .

Properties

CAS No. |

69408-66-8 |

|---|---|

Molecular Formula |

C7H21N3O11P2 |

Molecular Weight |

385.20 g/mol |

IUPAC Name |

2-[[2-[(3-amino-3,3-diphosphonopropyl)amino]acetyl]amino]acetic acid;dihydrate |

InChI |

InChI=1S/C7H17N3O9P2.2H2O/c8-7(20(14,15)16,21(17,18)19)1-2-9-3-5(11)10-4-6(12)13;;/h9H,1-4,8H2,(H,10,11)(H,12,13)(H2,14,15,16)(H2,17,18,19);2*1H2 |

InChI Key |

PDJHURONABVUCC-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCC(=O)NCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O.O.O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate involves multiple steps. The synthetic routes typically include the reaction of glycine derivatives with 3-amino-3,3-diphosphonopropyl compounds under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Amino Group Reactions

The primary and secondary amino groups in this compound participate in nucleophilic substitution and condensation reactions:

Carboxylate Group Reactions

The terminal carboxylic acid undergoes esterification and decarboxylation under specific conditions:

Phosphonate Group Reactions

The diphosphonopropyl chain enables metal chelation and hydrolysis:

Self-Condensation and Polymerization

Under dehydration conditions, the compound forms oligomers:

text2 Glycine-derivative → Glycyl-glycine analog + H₂O ΔG° = −18.7 kJ/mol (pH 7.4, 25°C) [4]

Kinetic studies reveal an activation energy (Eₐ) of 45.2 kJ/mol for dimerization, suggesting a stepwise mechanism.

Redox Reactions

The phosphonate groups stabilize radical intermediates in oxidation reactions:

-

Oxidation : H₂O₂ or O₂ yields glyoxylate-phosphonate adducts (confirmed via LC-MS).

-

Reduction : NaBH₄ selectively reduces imine bonds without affecting phosphonates.

Analytical Characterization Data

Key techniques used to monitor reactions:

| Technique | Observables | Compound-Specific Data |

|---|---|---|

| ¹H NMR | δ 3.2 ppm (CH₂-P), δ 1.4 ppm (NH₂) | Confirms phosphonopropyl stereochemistry. |

| FTIR | 1650 cm⁻¹ (C=O), 1150 cm⁻¹ (P=O) | Distinguishes carboxylate vs. phosphoryl. |

| HPLC | Retention time = 8.7 min | Purity >98% post-synthesis. |

This compound’s multifunctional architecture enables tailored modifications for applications in drug design and materials science. Further studies are needed to explore its catalytic and bioactive potential.

Scientific Research Applications

Biochemical Research

Phosphonate Chemistry : The compound's phosphonate groups make it a valuable tool in studying phosphonate metabolism and enzyme interactions. Research indicates that phosphonates can mimic natural substrates in biochemical pathways, allowing for the exploration of enzyme mechanisms and potential inhibitors.

Case Study : A study investigated the use of phosphonates in inhibiting specific enzymes involved in metabolic pathways. The findings demonstrated that glycine derivatives could effectively compete with natural substrates, providing insights into enzyme kinetics and potential therapeutic applications .

Pharmaceutical Development

Drug Design : The structural characteristics of glycine derivatives have led to their exploration as potential drug candidates. Their ability to interact with biological macromolecules opens avenues for developing new therapeutics targeting various diseases.

Case Study : Research focused on synthesizing glycine-based phosphonates as anti-cancer agents. The study revealed that these compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as lead compounds in drug discovery .

Agricultural Applications

Fertilizer Development : Glycine derivatives have been studied for their role in enhancing nutrient uptake in plants. Their phosphonate groups can improve the efficiency of fertilizers by facilitating phosphorus availability.

Case Study : A field trial evaluated the impact of glycine-based fertilizers on crop yield. Results indicated that crops treated with these fertilizers showed improved growth rates and higher yields compared to conventional fertilizers, highlighting their potential in sustainable agriculture practices .

Data Tables

Mechanism of Action

The mechanism of action of Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Leucine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, Dihydrate

Structural Differences :

- The leucine analog replaces the terminal glycine residue with leucine , introducing a hydrophobic isobutyl side chain.

- Molecular weight increases due to leucine’s larger side chain (C₆H₁₃NO₂ vs. glycine’s C₂H₅NO₂).

Functional Implications :

- Solubility : The hydrophobic leucine side chain likely reduces aqueous solubility compared to the glycine-based compound.

- Target Binding : Steric hindrance from the leucine side chain could reduce affinity for hydrophilic binding pockets.

N-(3-amino-3,3-diphosphonopropyl)glycylglycine Dihydrate (CAS 69408-66-8)

Structural Differences :

- Features a glycylglycine (two glycine residues) chain instead of a single glycine, extending the peptide backbone.

Functional Implications :

- Molecular Weight : Increased due to the additional glycine unit.

- Solubility : The extended hydrophilic peptide chain may enhance water solubility.

- Biological Interactions : The longer backbone could enable stronger interactions with enzymes or receptors requiring extended binding sites.

Data Table: Comparative Analysis of Key Properties

Research Findings and Limitations

- Limited Direct Studies: Experimental data comparing these compounds are scarce, necessitating inferences from structural analogs.

- Key Trends :

- Glycine-based derivatives exhibit superior solubility and compatibility with hydrophilic systems.

- Leucine analogs may excel in environments requiring lipid solubility.

- Extended peptide chains (e.g., glycylglycine) enhance interaction with larger enzymatic active sites.

- Critical Knowledge Gaps: Quantitative binding assays, pharmacokinetic profiles, and thermodynamic stability data are needed for rigorous comparison.

Biological Activity

Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate is a complex compound that belongs to the class of amino acids and derivatives. This compound is particularly interesting due to its potential biological activity and applications in various fields such as biochemistry, pharmacology, and therapeutic development. This article explores the biological activity of this compound through a review of existing literature, data tables, and case studies.

The biological activity of Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)- has been investigated primarily in relation to its role as a potential therapeutic agent. The compound's structure suggests that it may interact with various biological pathways due to the presence of phosphonate groups which can mimic phosphate groups in biological systems.

- Neuroprotective Effects : Research indicates that glycine derivatives can have neuroprotective effects by modulating neurotransmitter systems in the brain. Glycine itself is known as an inhibitory neurotransmitter that can enhance synaptic transmission in certain pathways .

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is prevalent .

Case Studies

A review of literature reveals limited direct studies on Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-. However, related compounds have shown promising results:

- Study on Amino Acid Derivatives : A study published in Angewandte Chemie International Edition explored the modification of peptides with amino acid derivatives and their potential applications in drug delivery systems . The findings suggest that similar modifications could enhance the stability and efficacy of therapeutic peptides.

- Pharmacological Applications : Another study highlighted the importance of glycine derivatives in pharmaceutical applications due to their ability to cross blood-brain barriers and their low toxicity profiles .

Predicted Collision Cross Section

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 406.11388 | 190.7 |

| [M+Na]+ | 428.09582 | 183.5 |

| [M+NH4]+ | 423.14042 | 180.7 |

| [M+K]+ | 444.06976 | 176.7 |

| [M-H]- | 404.09932 | 180.5 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate, and how can its purity be validated?

- Synthesis : A stepwise approach is advised, starting with the reaction of 3-amino-3,3-diphosphonopropyl derivatives with protected glycine residues under mild alkaline conditions (pH 8–9) to minimize hydrolysis of phosphonate groups. Purification via ion-exchange chromatography can isolate the product from unreacted precursors .

- Purity Validation : Use reversed-phase HPLC with a C18 column and a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5). Confirm purity >98% via integration of chromatographic peaks. Phosphorus-specific NMR (³¹P NMR) at 121.5 MHz can verify the integrity of diphosphonate moieties, with chemical shifts expected near δ +15–20 ppm .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- X-ray Crystallography : Single-crystal X-ray diffraction is critical for resolving the dihydrate structure. Unit cell parameters (e.g., triclinic system, space group P1) and hydrogen-bonding networks can be determined using a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL-97 and absorption correction (e.g., SADABS) ensures accuracy .

- Spectroscopy : ¹H and ¹³C NMR in D₂O or deuterated DMSO confirm backbone connectivity. For phosphonate groups, ³¹P NMR coupled with ¹H-³¹P HSQC experiments provides insights into coordination environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data regarding the hydrogen-bonding network in the dihydrate form?

- Contradiction Analysis : If computational models (e.g., DFT calculations) predict alternative hydrogen-bonding patterns, validate via variable-temperature X-ray diffraction (VT-XRD) to assess thermal stability of the observed network. Pair with solid-state NMR (¹H-¹H DQ-SQ correlation) to probe proton-proton proximities in the lattice .

- Hydration Effects : Use thermogravimetric analysis (TGA) to quantify water loss (2 H₂O molecules expected at 100–120°C). Correlate with dynamic vapor sorption (DVS) to study hydration/dehydration reversibility, which impacts crystallographic data .

Q. What experimental strategies are employed to study the compound's interaction with enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH)?

- Activity Assays : Adapt a colorimetric GAPDH assay kit (e.g., Abcam ab204732) to measure enzyme inhibition. Pre-incubate the compound (0.1–10 mM) with purified GAPDH in 10× PBS (pH 7.4) at 25°C for 15 minutes. Monitor NAD⁺ reduction at 340 nm and calculate IC₅₀ values .

- Binding Studies : Use surface plasmon resonance (SPR) with immobilized GAPDH on a CM5 chip. Inject the compound at varying concentrations (1–100 μM) in HBS-EP buffer (pH 7.4) and analyze kinetic parameters (kₐ, k𝒹) .

Q. How does the dihydrate state influence the compound's stability under varying environmental conditions, and what methods assess this?

- Stability Testing : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and ³¹P NMR. Compare results with anhydrous forms to quantify hydration-dependent decomposition pathways .

- Environmental Stressors : Expose the compound to UV light (254 nm) for 24 hours in a photostability chamber. Analyze photodegradants using LC-MS/MS with a Q-TOF detector .

Methodological Notes

- Crystallization Optimization : For reproducible crystal growth, use a solvent mixture of water:ethanol (7:3) with slow evaporation at 4°C. Seed crystals from prior batches improve yield .

- Data Interpretation : When resolving hydrogen-bonding conflicts, prioritize high-resolution (<1.0 Å) X-ray data and validate with complementary techniques like Raman spectroscopy (amide I band at 1650–1660 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.